N-Isopropyltropinium
Overview
Description
N-Isopropyltropinium is a chemical compound with the molecular formula C11H22BrNO . It is a derivative of atropine and is used in the control of symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
N-Isopropylacrylamide-based polymers, which include N-Isopropyltropinium, are synthesized by the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) .Molecular Structure Analysis
The molecular structure of N-Isopropyltropinium consists of 11 carbon atoms, 22 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The InChI string representation of the molecule isInChI=1S/C11H22NO.BrH/c1-8(2)12(3)9-4-5-10(12)7-11(13)6-9;/h8-11,13H,4-7H2,1-3H3;1H/q+1;/p-1
. Physical And Chemical Properties Analysis
The molecular weight of N-Isopropyltropinium is 264.20 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass of the molecule is 263.08848 g/mol .Scientific Research Applications
Quantitative Determination in Human Plasma and Urine : The compound ciclotropium and its metabolite N-isopropyltropinium can be quantitatively determined in human plasma and urine. This process involves ion-pair extraction, alkaline hydrolysis, derivatization with fluorophor flunoxaprofen chloride, and high-performance liquid chromatography with fluorimetric monitoring. This method enables the determination of pharmacokinetic parameters after therapeutic doses (Liebmann et al., 1991).
Applications in Bioengineering : Poly(N-isopropyl acrylamide) (pNIPAM), a compound related to N-isopropyltropinium, has been widely used for bioengineering applications. Its uses include the nondestructive release of biological cells and proteins, studies of the extracellular matrix, cell sheet engineering, tissue transplantation, formation of tumor-like spheroids, and the study of bioadhesion and bioadsorption (Cooperstein & Canavan, 2010).
Drug Discovery and Development : The process of drug discovery, which may involve compounds like N-isopropyltropinium, is increasingly guided by pharmacology and the clinical sciences. Molecular biology and genomic sciences have a significant impact on drug discovery, enriching the therapeutic armamentarium with recombinant proteins and monoclonal antibodies (Drews, 2000).
Design and Properties of Smart Hydrogels : PNIPAM-based smart hydrogels, related to N-isopropyltropinium, are known for their thermo-responsive properties and have applications in smart coating, drug delivery, tissue regeneration, and artificial muscles. This review discusses the design, properties, and various applications of these smart hydrogels (Tang et al., 2021).
Biocompatibility and Cellular Uptake in Different Cells : The biocompatibility and cellular uptake mechanisms of poly(N-isopropylacrylamide), related to N-isopropyltropinium, have been studied in various cell lines. This research is crucial for promoting clinical applications in drug delivery systems, sensors, and diagnostic assays (Guo et al., 2017).
Stimuli-Responsive Polymers and Applications : Responsive polymers, such as poly(N-isopropylacrylamide), alter their properties in response to external stimuli. These materials have applications in drug delivery, tissue generation, biosensing, smart coatings, and artificial muscles (Wei et al., 2017).
Nanoparticle Toxicity and Physical Properties : The physical and chemical properties of nanoparticles, potentially including N-isopropyltropinium derivatives, are crucial for understanding their toxicity and applications in biomedical research (Sukhanova et al., 2018).
PNIPAM Microgels in Biomedical Applications : PNIPAM microgels have been used for drug delivery, biosensing, and as building blocks for 2D films and 3D aggregates. These nanostructured assemblies exhibit unique properties and new biomedical applications (Guan & Zhang, 2011).
Functional Copolymers for Bioengineering : N-isopropylacrylamide copolymers have significant applications in bioengineering, including cell and enzyme immobilization, drug and gene delivery, and protein dehydration processes (Rzaev et al., 2007).
properties
IUPAC Name |
8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO.BrH/c1-8(2)12(3)9-4-5-10(12)7-11(13)6-9;/h8-11,13H,4-7H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNOMJKDKYEKDF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973577 | |
Record name | 3-Hydroxy-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyltropinium | |
CAS RN |
58005-18-8 | |
Record name | N-Isopropyltropinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058005188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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